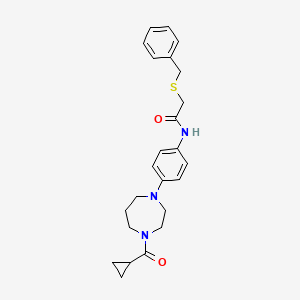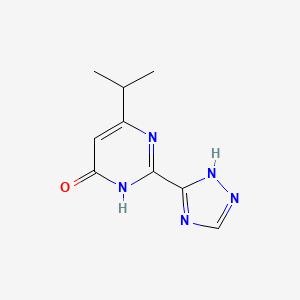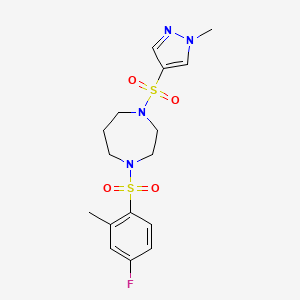
1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane" is a chemically synthesized molecule that appears to be related to the class of pyrazolodiazepines and diazepines, which have been studied for various pharmacological activities, including antianxiety and anticonvulsant effects , as well as for their synthetic pathways . The molecular structure likely contains a diazepane ring, a pyrazole ring, and sulfonyl functional groups, which are common in many biologically active compounds and have been the subject of detailed quantum mechanical calculations and spectroscopic investigations .
Synthesis Analysis
The synthesis of related 1,4-diazepines has been achieved through a sequential migration of sulfonyl groups, which is a notable synthetic strategy that could potentially be applied to the synthesis of the compound . The synthesis of similar compounds, such as pyrazolodiazepinones, involves the formation of a diazepine ring, which is a key structural feature of the compound . The methods described for the synthesis of N-halogeno compounds, including diazoniabicyclo[2.2.2]octane salts, could provide insights into the synthesis of halogen-containing diazepines .
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by the presence of a diazepane ring, a pyrazole ring, and sulfonyl groups. Quantum mechanical calculations, such as those performed on related compounds using Density Functional Theory (DFT), could provide detailed information on the molecular structural parameters, vibrational frequencies, and potential energy distribution . These techniques could also predict the molecular electrostatic potential, which is useful for understanding the reactivity of the compound .
Chemical Reactions Analysis
The compound's sulfonyl groups could undergo various chemical reactions, including electrophilic substitution and nucleophilic attack, as indicated by the molecular electrostatic potential mapping . The presence of a fluorine atom suggests that the compound could participate in electrophilic fluorination reactions, similar to those described for N-fluoroammonium salts . The reactivity of the pyrazole ring could also be significant, as pyrazoles are known to engage in a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine and sulfonyl groups could affect its polarity, solubility, and boiling point. The compound's spectroscopic properties, such as IR and Raman spectra, could be predicted using quantum mechanical calculations, as demonstrated for related molecules . Additionally, non-linear optical properties, such as electric dipole moment and hyperpolarizability, could be computed to understand the compound's potential applications in materials science . The thermodynamic properties, such as heat capacity and entropy, could also be analyzed as a function of temperature .
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
1,3-dipolar cycloaddition reactions involving sulfonyl derivatives have been studied for their ability to create complex cyclopropanes and other cyclic structures. For example, the addition of diazomethane to sulfinyl derivatives has been used to produce pyrazolines and cyclopropanes with high yield and selectivity, showcasing the potential of sulfonyl compounds in synthetic organic chemistry (Cruz et al., 2009).
Spirocyclic 3H-Pyrazoles Formation
The reaction of sulfonyl-substituted compounds with diazofluorene leads to the formation of spirocyclic 3H-pyrazoles. These compounds can undergo various transformations, such as isomerization and photolytic reactions, to yield different pyrazole derivatives (Vasin et al., 2014).
Synthesis of Diazepane Systems
The synthesis of diazepane systems, which are crucial in pharmaceutical chemistry, can be achieved through multicomponent reactions followed by intramolecular nucleophilic substitution. These reactions have been used to create sulfonyl diazepan-5-ones, demonstrating the versatility of sulfonyl compounds in drug synthesis (Banfi et al., 2007).
Crystal Structure Analysis
Studies on the crystal structure of sulfonyl compounds, such as derivatives of 4-fluoro-5-sulfonylisoquinoline, have provided insights into the molecular conformations and interactions of sulfonyl groups. This information is vital for understanding the properties and reactivity of these compounds in various chemical contexts (Ohba et al., 2012).
Antiprotozoal Activities
Compounds containing sulfonyl groups have been explored for their potential in treating protozoal infections. Research into analogs of these compounds has revealed several potent proliferation inhibitors for pathogens like T. cruzi and L. major, underscoring the therapeutic potential of sulfonyl derivatives in combating tropical diseases (Devine et al., 2015).
Propiedades
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O4S2/c1-13-10-14(17)4-5-16(13)27(24,25)21-7-3-6-20(8-9-21)26(22,23)15-11-18-19(2)12-15/h4-5,10-12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKHJTWKTKIQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

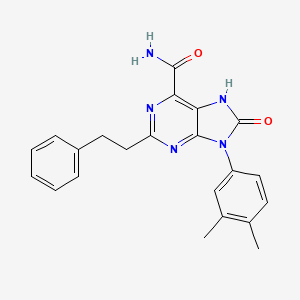
![4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003921.png)
![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B3003927.png)
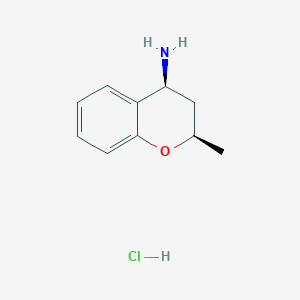

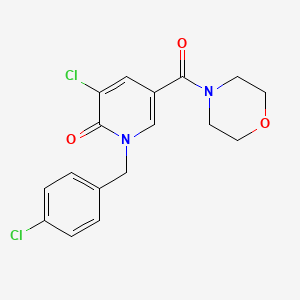
![1-[(3-Methoxyphenyl)methyl]-4-methylpyrazole-3-ylamine](/img/structure/B3003932.png)
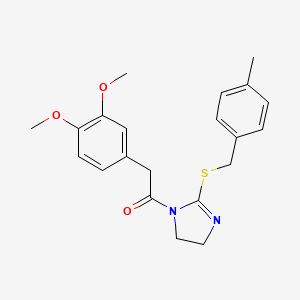
![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3003935.png)
![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)

